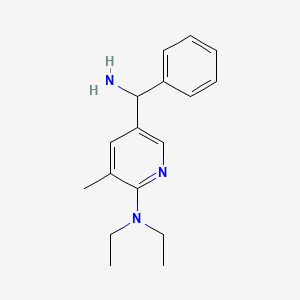

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine

Descripción

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a pyridine derivative featuring a phenylmethylamino group at position 5, a diethylamino group at position 2, and a methyl substituent at position 2. Its synthesis likely involves multi-step reactions, including nucleophilic substitution or metal-catalyzed cross-coupling, as seen in related pyridine/pyrimidine derivatives .

Propiedades

Fórmula molecular |

C17H23N3 |

|---|---|

Peso molecular |

269.4 g/mol |

Nombre IUPAC |

5-[amino(phenyl)methyl]-N,N-diethyl-3-methylpyridin-2-amine |

InChI |

InChI=1S/C17H23N3/c1-4-20(5-2)17-13(3)11-15(12-19-17)16(18)14-9-7-6-8-10-14/h6-12,16H,4-5,18H2,1-3H3 |

Clave InChI |

OLIWDYGGFQRUSF-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=NC=C(C=C1C)C(C2=CC=CC=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-3-methylpyridin-2-amine. This intermediate is then reacted with benzylamine under controlled conditions to introduce the amino(phenyl)methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of amino-substituted heterocycles. Below is a comparison with structurally related compounds, emphasizing substituent variations, synthesis, and biological activity.

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Lipophilicity: The diethylamino and phenylmethyl groups in the target compound increase logP (~3.5 estimated), favoring blood-brain barrier penetration compared to polar analogs like 5-(2-methoxypyridin-3-yl)pyridin-2-amine (logP ~1.8) .

- Hydrogen Bonding: The amino group at position 2 facilitates hydrogen bonding, critical for target binding, as seen in pyrimidine-based kinase inhibitors .

Crystallographic and Conformational Insights

Actividad Biológica

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure, characterized by a pyridine core and various substituents, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 258.36 g/mol. The structural features include:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Amino Group : Contributes to the basicity and potential interactions with biological targets.

- Phenyl Group : Enhances lipophilicity and may influence binding interactions.

Synthesis

The synthesis of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step reactions, often starting from commercially available pyridine derivatives. The general synthetic route includes:

- Formation of the Pyridine Core : Utilizing alkylation reactions to introduce the diethylamino group.

- Introduction of the Aminophenyl Moiety : Achieved through nucleophilic substitution or coupling reactions.

Antioxidant Activity

Research indicates that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, compounds similar to 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine have shown effective free radical scavenging activity. This is measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where lower IC50 values indicate higher potency.

| Compound | IC50 (mg/mL) |

|---|---|

| Compound A | 27.51 |

| Compound B | 15.89 |

| 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine | TBD |

Neuroprotective Effects

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may inhibit nitric oxide synthase (NOS), which is implicated in neuroinflammation.

In a comparative study:

| Compound | nNOS Inhibition (Ki, nM) | Selectivity Ratio (iNOS/eNOS) |

|---|---|---|

| Compound C | 7 | 806 |

| 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results show moderate to high activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 0.21 |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced neuronal death in models of Alzheimer's disease.

- Antimicrobial Efficacy : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound compared to standard antibiotics.

The biological activity of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase : Reducing nitric oxide levels can mitigate neuroinflammation.

- Antioxidant Activity : Scavenging free radicals helps protect cells from oxidative stress.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.